molecular formula C3H6N2O B1625442 2-Propenoic acid, hydrazide CAS No. 3128-32-3

2-Propenoic acid, hydrazide

Cat. No.: B1625442
CAS No.: 3128-32-3
M. Wt: 86.09 g/mol
InChI Key: KJASTBCNGFYKSR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propenoic acid, hydrazide can be synthesized through several methods. One common approach involves the reaction of acrylic acid with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_2=\text{CHCOOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_2=\text{CHCONHNH}_2 + \text{H}_2\text{O} ] This reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of propene to produce acrylic acid, followed by the reaction with hydrazine hydrate. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Propenoic acid, hydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Oxides and other oxygenated derivatives.

    Reduction Products: Amines and other reduced compounds.

    Substitution Products: Various substituted hydrazides.

Scientific Research Applications

2-Propenoic acid, hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organic compounds, including polymers and heterocyclic compounds.

    Biology: It serves as a precursor for bioactive molecules and is studied for its potential biological activities.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-propenoic acid, hydrazide involves its interaction with various molecular targets. It can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, it may inhibit enzymes or disrupt cellular processes by binding to specific sites.

Comparison with Similar Compounds

    Acrylic Acid: The parent compound, which lacks the hydrazide group.

    Methacrylic Acid Hydrazide: Similar structure but with an additional methyl group.

    Hydrazine Derivatives: Compounds with similar hydrazide functionality but different carbon skeletons.

Properties

IUPAC Name

prop-2-enehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c1-2-3(6)5-4/h2H,1,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJASTBCNGFYKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30601-03-7
Record name 2-Propenoic acid, hydrazide, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30601-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30489283
Record name Prop-2-enehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3128-32-3
Record name Prop-2-enehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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